molecular formula C13H11N3O4 B11561190 N'-[(5-methyl-2-furyl)methylene]-3-nitrobenzohydrazide

N'-[(5-methyl-2-furyl)methylene]-3-nitrobenzohydrazide

Cat. No.: B11561190
M. Wt: 273.24 g/mol
InChI Key: WTHMGDOMJYNSBG-RIYZIHGNSA-N
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Description

结构表征与合成方法学

分子结构与IUPAC命名体系

该化合物的分子式为C13H11N3O4,分子量273.25 g/mol,其系统命名遵循国际纯粹与应用化学联合会(IUPAC)规则。核心结构由3-硝基苯甲酸酰肼单元与5-甲基呋喃-2-甲醛通过亚胺键连接形成,其中硝基位于苯环的间位,呋喃环的5号位带有甲基取代基

结构参数 数值
分子式 C13H11N3O4
分子量 273.25 g/mol
晶体密度 1.45 g/cm³
空间群 P21/c
晶胞体积 1313.5 ų

腙类化合物的合成路径

5-甲基糠醛缩合反应机制

传统合成路线采用乙醇作溶剂,在酸性催化条件下,3-硝基苯甲酰肼与5-甲基呋喃-2-甲醛发生亲核加成-消除反应。动力学研究表明,当反应温度维持在60-65℃时,肼基氮原子对醛基碳的亲核进攻速率常数k1=2.3×10⁻³ s⁻¹,脱水生成亚胺键的活化能ΔG‡=78.4 kJ/mol。关键中间体的形成可通过红外光谱追踪,其中ν(C=O)从1685 cm⁻¹位移至1632 cm⁻¹,证实酰肼转化为腙结构。

微波合成工艺优化

微波辅助合成技术显著提升反应效率,在300W功率下,反应时间从传统方法的4小时缩短至8-10分钟。对比实验显示,当采用ZnCl2作为催化剂时,产率从常规加热的72%提升至88%。反应体系的热力学分析表明,微波辐射使活化能降低约15.6 kJ/mol,这归因于介电极化效应加速分子运动。

晶体学表征与X射线衍射

单晶X射线衍射数据揭示该化合物属于单斜晶系,晶胞参数a=11.823Å,b=12.813Å,c=8.702Å,β=94.855°。分子平面性分析显示,呋喃环与苯环的二面角为12.3°,表明存在共轭效应。氢键网络分析发现N-H···O=C类型的分子间作用力,键长2.89Å,键角158°,这些相互作用主导了晶体堆积模式

Properties

Molecular Formula

C13H11N3O4

Molecular Weight

273.24 g/mol

IUPAC Name

N-[(E)-(5-methylfuran-2-yl)methylideneamino]-3-nitrobenzamide

InChI

InChI=1S/C13H11N3O4/c1-9-5-6-12(20-9)8-14-15-13(17)10-3-2-4-11(7-10)16(18)19/h2-8H,1H3,(H,15,17)/b14-8+

InChI Key

WTHMGDOMJYNSBG-RIYZIHGNSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Conventional Condensation Method

The most widely reported procedure involves refluxing equimolar quantities of 3-nitrobenzohydrazide (1.0 mmol) and 5-methylfurfural (1.0 mmol) in anhydrous ethanol (15 mL) for 6–8 hours. The reaction mixture is cooled to 4°C, and the precipitated product is filtered, washed with cold ethanol, and recrystallized from ethanol/hexane (1:3 v/v). This method achieves an average yield of 52%.

Key parameters:

  • Solvent: Ethanol (dielectric constant = 24.3) enhances nucleophilicity of the hydrazide.

  • Temperature: Reflux at 78°C accelerates imine bond formation.

  • Catalyst: Anhydrous conditions prevent hydrolysis of the intermediate Schiff base.

Advanced Synthesis Protocols

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) reduces reaction time to 20–30 minutes, achieving a 58% yield. This method minimizes side reactions such as furan ring oxidation.

Procedure:

  • Combine 3-nitrobenzohydrazide (1.2 mmol) and 5-methylfurfural (1.0 mmol) in 10 mL DMF.

  • Irradiate at 100°C for 25 minutes.

  • Quench with ice water and extract with ethyl acetate.

Solid-Phase Synthesis

A polystyrene-supported carbodiimide resin facilitates reagent immobilization, improving yield to 63%. The resin is removed via filtration, simplifying purification.

Advantages:

  • Eliminates column chromatography.

  • Reduces solvent waste by 40%.

Reaction Optimization and Yield Analysis

The table below compares yields across methodologies:

MethodSolventTemperature (°C)Time (h)Yield (%)Purity (%)
ConventionalEthanol7885298.2
MicrowaveDMF1000.55897.8
Solid-PhaseTHF25126399.1
Nitration-Adjusted*Toluene0–534796.5

*Adapted from nitration techniques in US2976300A, using KClO₃/H₂SO₄ for precursor synthesis.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (500 MHz, DMSO-d₆): δ 10.34 (s, 1H, NH), 8.37 (d, J = 8.1 Hz, 2H, Ar-H), 7.92 (s, 1H, furyl-H), 2.41 (s, 3H, CH₃).

  • IR (KBr): 3465 cm⁻¹ (N-H stretch), 1618 cm⁻¹ (C=O), 1584 cm⁻¹ (C=N).

  • HRMS: m/z [M+H]⁺ calc. for C₁₃H₁₁N₃O₃: 273.0750; found: 273.0748.

Purity Assessment

HPLC analysis (C18 column, MeOH/H₂O 70:30) confirms >98% purity in all methods. The solid-phase approach eliminates dimeric byproducts observed in conventional synthesis.

Industrial-Scale Production Considerations

Batch processes using 50 L reactors achieve consistent yields (60–62%) when employing:

  • Continuous Distillation: Removes ethanol/water azeotrope to shift equilibrium.

  • Crystallization Control: Gradient cooling (78°C → 4°C over 6 h) enhances crystal uniformity.

Case Studies and Comparative Analysis

Academic Laboratory Synthesis

A 2024 study reported a 55% yield using ultrasonication (40 kHz, 50°C) in acetonitrile, reducing reaction time to 90 minutes.

Patent-Derived Modifications

The nitration protocol in US2976300A was adapted to pre-synthesize 3-nitrobenzohydrazide, achieving 89% precursor purity before condensation.

Scientific Research Applications

Anticancer Properties

Research indicates that N'-[(5-methyl-2-furyl)methylene]-3-nitrobenzohydrazide exhibits notable anticancer effects against various cancer cell lines. The mechanism of action primarily involves DNA interaction, leading to photocleavage upon UV irradiation. This property positions the compound as a potential photosensitizer in photodynamic therapy.

Case Study: Anticancer Efficacy
A study evaluated the compound's effects on several cancer cell lines, yielding the following results:

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis via nitroso intermediates
MCF-720Inhibition of cell proliferation
A54925Modulation of apoptotic pathways

These findings suggest that the compound can effectively inhibit cancer cell growth through apoptosis induction.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial potential. Studies have shown moderate antibacterial activity against various strains, indicating its possible application in treating infections.

Case Study: Antimicrobial Efficacy
The compound was tested against several bacterial strains with the following results:

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1232 µg/mL
Escherichia coli1064 µg/mL

These results highlight the compound's potential as an antimicrobial agent, although further studies are necessary to elucidate the underlying mechanisms.

Mechanistic Insights

The interaction studies involving this compound have focused on its binding affinity with biological macromolecules, particularly DNA. The nitro group and furan moiety may enhance its ability to interact with biological targets, potentially leading to significant cytotoxic effects in cancer cells. This interaction is crucial for understanding its mechanism of action and therapeutic applications in oncology.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-methylfuran-2-yl)methylidene]-3-nitrobenzohydrazide involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as enzymes and proteins. The hydrazone moiety can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Reference
N'-[(5-Methyl-2-furyl)methylene]-3-nitrobenzohydrazide (Target) C₁₃H₁₁N₃O₄ ~322.28 5-Methylfuran, 3-nitrobenzene Moderate solubility, potential NLO
N′-{(E)-[5-(4-Chlorophenyl)-2-furyl]methylene}-3-nitrobenzohydrazide C₁₈H₁₂ClN₃O₄ 369.76 4-Chlorophenyl, 3-nitrobenzene High electrophilicity, antimicrobial
N′-{(E)-[5-(3-Nitrophenyl)-2-furyl]methylene}benzohydrazide C₁₈H₁₃N₃O₄ 335.32 3-Nitrophenyl, benzohydrazide Electron-deficient, metal coordination
(E)-N'-(2-Methoxybenzylidene)-3-nitrobenzohydrazide C₁₅H₁₃N₃O₄ 307.28 2-Methoxybenzylidene Fluorescent, oxidative instability

Biological Activity

N'-[(5-methyl-2-furyl)methylene]-3-nitrobenzohydrazide is a Schiff base hydrazone that has garnered attention for its diverse biological activities, particularly its potential anticancer properties. This compound is characterized by its unique structural features, including a furan ring and a nitro group, which contribute to its reactivity and biological interactions. The following sections will detail its synthesis, biological activities, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C13H11N3O3, with a molecular weight of approximately 273.24 g/mol. The compound is synthesized through the condensation reaction between 3-nitrobenzohydrazide and 5-methyl-2-furaldehyde. This reaction typically involves the following steps:

  • Preparation of Reactants : Obtain 3-nitrobenzohydrazide and 5-methyl-2-furaldehyde.
  • Condensation Reaction : Mix the reactants under controlled conditions (e.g., temperature and solvent) to promote the formation of the hydrazone.
  • Purification : Isolate the product through recrystallization or chromatography techniques.

Biological Activities

This compound exhibits a range of biological activities, which are summarized below:

Anticancer Activity

Research indicates that this compound has significant anticancer properties, particularly against various cancer cell lines. The presence of the nitro group enhances its ability to interact with DNA, leading to photocleavage upon UV irradiation. This mechanism suggests potential applications in photodynamic therapy for cancer treatment.

Comparative Analysis of Similar Compounds

The following table compares this compound with structurally similar compounds, highlighting their biological activities:

Compound NameStructure FeaturesBiological ActivityUnique Traits
This compoundFuran ring, nitro groupAnticancer activityEffective DNA photocleavage
N'-[(5-chloro-4-methoxyphenyl)methylene]-3-nitrobenzohydrazideChlorinated phenyl groupPotential anticancerVarying electron density
N'-[(5-methyl-2-thienyl)methylene]-3-nitrobenzohydrazideThienyl ringAntimicrobial potentialHeteroatom substitution

This comparison illustrates how variations in substituents can lead to differing biological activities and chemical properties.

Case Studies and Research Findings

Several studies have investigated the biological activity of hydrazones similar to this compound:

  • Cytotoxicity Assays : In vitro studies on various cancer cell lines have shown that this compound exhibits cytotoxic effects, with IC50 values indicating significant potency against certain types of cancer cells.
  • Antimicrobial Testing : While direct testing on this specific compound is scarce, related hydrazones have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, a related hydrazone demonstrated minimum suppressive concentrations (MSC) that indicated strong antibacterial activity .

Chemical Reactions Analysis

Condensation Reaction (Schiff Base Formation)

The compound is synthesized via a nucleophilic condensation reaction between 3-nitrobenzohydrazide and 5-methyl-2-furaldehyde.

Mechanism:

  • Step 1 : Hydrazine nitrogen attacks the carbonyl carbon of 5-methyl-2-furaldehyde.

  • Step 2 : Dehydration forms the hydrazone bond (C=N), yielding the Schiff base.

Reaction Conditions:

ParameterValue/Detail
SolventEthanol or methanol
TemperatureReflux (70–80°C)
CatalystAcidic (e.g., glacial acetic acid)
Yield40–80% (method-dependent)

This reaction is critical for structural customization, as modifications to the aldehyde or hydrazide precursors alter the compound’s properties .

Hydrolysis Reactions

The hydrazone bond undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis:

  • Conditions : HCl (1–2 M), aqueous ethanol, 60–80°C.

  • Products : Regenerates 3-nitrobenzohydrazide and 5-methyl-2-furaldehyde.

Basic Hydrolysis:

  • Conditions : NaOH (1–2 M), aqueous ethanol, room temperature.

  • Products : Forms 3-nitrobenzoic acid hydrazide and 5-methylfurfuryl alcohol.

Reduction Reactions

The nitro group (−NO₂) and hydrazone bond (−C=N−) are susceptible to reduction:

Nitro Group Reduction:

  • Reagents : H₂/Pd-C, NaBH₄, or Sn/HCl.

  • Product : Converts −NO₂ to −NH₂, yielding N'-[(5-methyl-2-furyl)methylene]-3-aminobenzohydrazide .

Hydrazone Bond Reduction:

  • Reagents : LiAlH₄ or NaBH₄.

  • Product : Reduces C=N to C−N, forming a hydrazine derivative.

Electrophilic Substitution

The nitro group activates the benzene ring for electrophilic substitution:

Reaction TypeConditionsProduct
NitrationHNO₃/H₂SO₄, 0–5°CAdditional nitro groups introduced
SulfonationH₂SO₄, 50°CSulfonic acid derivatives
HalogenationCl₂/FeCl₃ or Br₂/FeBr₃Halo-substituted derivatives

These reactions enable functional group diversification for enhanced bioactivity.

Photochemical Reactions

UV irradiation induces photochemical activity, particularly DNA photocleavage:

Mechanism:

  • Step 1 : UV-A/UV-B light excites the nitro group, generating reactive oxygen species (ROS) like - OH or O₂⁻.

  • Step 2 : ROS oxidize DNA, causing strand breaks .

Experimental Data:

Wavelength (nm)DNA Cleavage Efficiency (%)
312 (UV-B)65–85
365 (UV-A)40–60

This photodynamic activity is leveraged in anticancer research .

Coordination with Metal Ions

The compound acts as a ligand, coordinating with transition metals via the hydrazone nitrogen and nitro oxygen:

Metal IonCoordination ModeApplication
Cu(II)BidentateAntimicrobial complexes
Fe(III)TridentateCatalysis or redox-active materials
Zn(II)MonodentateLuminescent materials

These complexes exhibit enhanced stability and bioactivity compared to the free ligand .

Comparison with Analogues

Reactivity trends relative to structurally similar compounds:

CompoundReactivity with LiAlH₄Photocleavage Efficiency (%)
N'-[5-Methyl-2-furyl]-3-nitrobenzohydrazideHigh85
N'-[5-Chloro-4-methoxyphenyl] analogueModerate45
N'-[2-Thienyl] analogueLow30

The furyl moiety and nitro group synergistically enhance reactivity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N'-[(5-methyl-2-furyl)methylene]-3-nitrobenzohydrazide, and how are reaction conditions optimized?

  • Methodology : The compound is synthesized via condensation of 3-nitrobenzohydrazide with 5-methyl-2-furaldehyde under reflux in ethanol or methanol. Optimization involves controlling stoichiometric ratios (1:1 molar ratio of hydrazide to aldehyde) and reaction time (4–6 hours). Post-synthesis purification is achieved through recrystallization using DMSO/CDCl₃ solvent mixtures, yielding block-shaped crystals via slow evaporation .
  • Key Parameters : Solvent polarity, temperature (60–80°C), and pH influence reaction efficiency. Yield improvements (>85%) are reported when using anhydrous conditions .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Spectroscopy :

  • IR : Confirms the presence of C=O (1649–1650 cm⁻¹), C=N (1608 cm⁻¹), and NO₂ (1532/1350 cm⁻¹) groups .
  • ¹H NMR : Peaks at δ 8.51–8.78 ppm correspond to the hydrazone CH=N proton, while aromatic protons appear at δ 7.35–8.78 ppm .
    • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) resolves orthorhombic or tetragonal crystal systems. Space groups (e.g., Pbcaspace or I41/a) and hydrogen-bonding networks are analyzed to confirm molecular packing .

Q. How is thermal stability assessed, and what degradation patterns are observed?

  • Method : Thermogravimetric-differential thermal analysis (TG-DTA) reveals stability up to 200–220°C, followed by decomposition of the nitro and furyl groups. Weight loss steps correlate with theoretical molecular fragmentations .

Advanced Research Questions

Q. How do computational methods like DFT and molecular docking elucidate the compound’s electronic properties and bioactivity?

  • DFT Analysis : Gaussian 09 optimizes geometry at the B3LYP/6-31G(d,p) level, calculating dipole moments (4.5–5.2 D) and polarizability (32–35 ų). Frontier molecular orbitals (HOMO-LUMO gap ≈ 3.8 eV) predict charge transfer interactions .
  • Docking Studies : AutoDock Vina or similar tools simulate binding to targets like β-catenin (PDB: 3V49). Docking scores (ΔG ≈ -9.2 kcal/mol) suggest strong inhibition of Wnt signaling by disrupting β-catenin/Tcf4 interactions .

Q. What mechanisms underlie its biological activity, such as Wnt pathway inhibition?

  • Mechanism : The compound binds β-catenin’s Armadillo repeats (Kd ≈ 450 nM), blocking transcriptional co-activator recruitment. In adrenal cortical cells, this reduces Tcf4-dependent gene expression (e.g., AXIN2, MYC) by >50% at 10 µM .

Q. How can crystallographic data resolve discrepancies between experimental and computational structural models?

  • Approach : SC-XRD-derived bond lengths/angles are compared with DFT-optimized geometries. For example, the C=N bond length (1.28 Å experimentally vs. 1.30 Å computationally) validates minor torsional adjustments. Hydrogen-bonding networks (e.g., N–H⋯O interactions) refine lattice energy calculations .

Q. What strategies improve pharmacokinetic predictions for this hydrazide derivative?

  • ADMET Modeling : SwissADME or PreADMET tools predict moderate bioavailability (TPSA ≈ 95 Ų, logP ≈ 2.1). CYP450 metabolism (e.g., CYP3A4) and moderate plasma protein binding (~75%) are inferred. Blood-brain barrier permeability is limited due to high polarity .

Methodological Considerations

  • Contradiction Analysis : Discrepancies in bioactivity data (e.g., variable IC₅₀ values) may arise from assay conditions (e.g., cell line specificity). Cross-validation using orthogonal assays (e.g., SPR for binding affinity) is recommended .
  • Crystallization Challenges : Polymorphism issues are addressed by varying solvent ratios (e.g., DMSO:CDCl₃ from 1:3 to 1:5) and temperature gradients (0.5°C/day) to favor monocrystalline growth .

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